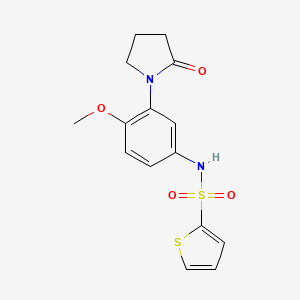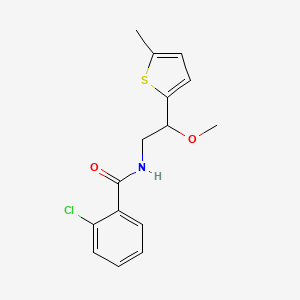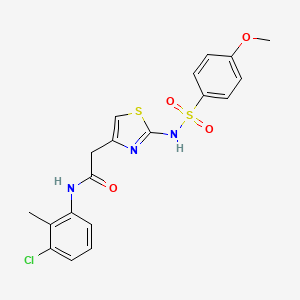![molecular formula C12H13Br B2954967 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823935-93-8](/img/structure/B2954967.png)
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C₁₂H₁₃Br . It is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained molecule . BCP derivatives have been extensively investigated for their applications in materials science and drug discovery .
Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives are complex and often involve radical reactions . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been reported .Physical And Chemical Properties Analysis
BCP derivatives have unique physical and chemical properties that make them valuable in drug discovery. They have been found to increase or equal solubility, potency, and metabolic stability of lead compounds . They also decrease non-specific binding of lead compounds .科学的研究の応用
Bioisosteric Applications
BCP motifs are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their structural similarity and ability to mimic these groups in biological systems. This bioisosterism is leveraged in drug design to optimize interactions with biological targets while enhancing metabolic stability, reducing toxicity, and improving pharmacokinetic properties (Hughes et al., 2019).
Improvement of Physicochemical Properties
Substituting phenyl groups with BCP units has been shown to significantly enhance the aqueous solubility and reduce nonspecific binding of drug candidates. This improvement is crucial for increasing the efficacy and safety profile of pharmaceuticals. The introduction of BCP groups into molecules has demonstrated at least a 50-fold increase in aqueous solubility and marked decreases in nonspecific binding, showcasing the potential of BCP motifs to optimize drug candidates (Auberson et al., 2017).
Synthetic Chemistry and Drug Design
Recent advancements in the synthesis of BCP derivatives highlight the development of novel methodologies that enable the efficient creation of multifunctionalized BCP derivatives. These methodologies include radical multicomponent carboamination, showcasing a unique route to synthesize BCP-amines with good yield and functional group tolerance, thus broadening the scope for the synthesis of BCP-containing drug candidates (Kanazawa et al., 2017; Kanazawa et al., 2018).
Enantioselective Synthesis
The development of enantioselective synthesis methods for BCPs has opened new avenues for creating chiral BCP derivatives. These methods allow for the precise control over the stereochemistry of BCP-containing compounds, which is essential for the development of enantioselective drugs with improved efficacy and reduced side effects (Garlets et al., 2020).
作用機序
Target of Action
The primary targets of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .
Mode of Action
The exact mode of action of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to interact with its targets by adding three-dimensional character and saturation to compounds . This can potentially alter the interaction between the drug and its target, leading to changes in the drug’s effect.
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif has been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These applications suggest that the BCP motif, and by extension 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane, could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif influences the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to improve the physicochemical properties of prospective drug candidates . This suggests that this compound could potentially have beneficial effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif is stable and can be stored at 2-8°c . This suggests that the compound could potentially be stable under a variety of environmental conditions.
特性
IUPAC Name |
1-[4-(bromomethyl)phenyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCEEWFXDANTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)



![Methyl 6-(4-methylphenyl)sulfonyloxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)


![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)

![N-(2,5-dimethoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2954906.png)
